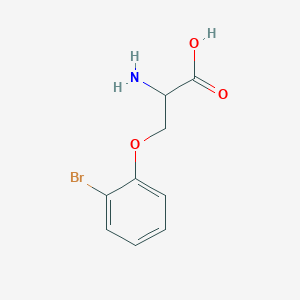
O-(4-Chlorophenyl)-L-homoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Chlorophenyl)-L-homoserine is an organic compound that features a homoserine backbone with a 4-chlorophenyl group attached to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chlorophenyl)-L-homoserine typically involves the reaction of L-homoserine with 4-chlorophenol under specific conditions. One common method is the esterification reaction, where L-homoserine is reacted with 4-chlorophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
O-(4-Chlorophenyl)-L-homoserine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Phenols, ethers.
Scientific Research Applications
O-(4-Chlorophenyl)-L-homoserine has several applications in scientific research:
Mechanism of Action
The mechanism by which O-(4-Chlorophenyl)-L-homoserine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor or modulator, affecting various metabolic pathways. The 4-chlorophenyl group can interact with hydrophobic pockets in proteins, while the homoserine moiety can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylalanine: Similar structure but with an alanine backbone instead of homoserine.
4-Chlorophenylglycine: Contains a glycine backbone.
4-Chlorophenylserine: Features a serine backbone.
Uniqueness
O-(4-Chlorophenyl)-L-homoserine is unique due to the presence of both the 4-chlorophenyl group and the homoserine backbone, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
52161-86-1 |
|---|---|
Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c11-7-1-3-8(4-2-7)15-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |
InChI Key |
GEKUAYVUVPHMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCC(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


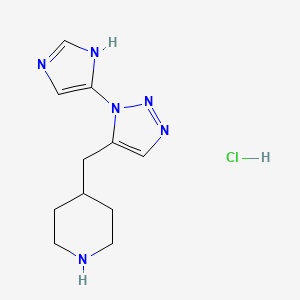
![3-Methyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]formamido}pentanoic acid](/img/structure/B12303947.png)


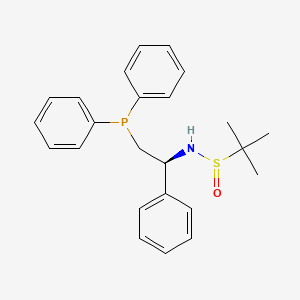
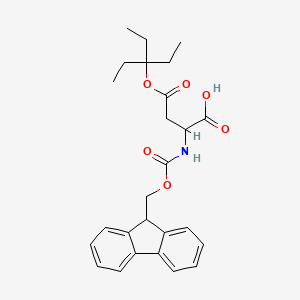
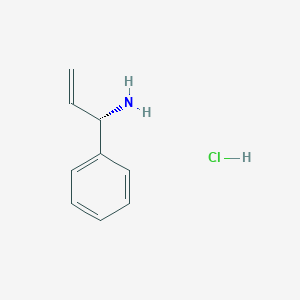

![10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12303975.png)
![disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynyl-4,5-dihydropurin-3-yl]propyl phosphate](/img/structure/B12303977.png)
![tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate](/img/structure/B12303978.png)
![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride](/img/structure/B12303984.png)
